ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Cyclization: The compound can undergo cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used
Scientific Research Applications
Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it can act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells or the replication of pathogens .
Comparison with Similar Compounds
Ethyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its anticancer properties.
6-nitroquinoxaline: Exhibits antimicrobial activity.
2-methylquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-27-14-11-9-13(10-12-14)25-19(22)17(21(26)28-4-2)18-20(25)24-16-8-6-5-7-15(16)23-18/h5-12H,3-4,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWZBKHWRZAOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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